![molecular formula C9H18ClN B1381683 6-Aza-spiro[4.5]decane hydrochloride CAS No. 1888784-60-8](/img/structure/B1381683.png)
6-Aza-spiro[4.5]decane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aza-spiro[4.5]decane hydrochloride is a chemical compound with the molecular formula C9H18ClN . It has a molecular weight of 175.70 g/mol . The IUPAC name for this compound is 6-azaspiro[4.5]decane hydrochloride .
Molecular Structure Analysis
The InChI code for 6-Aza-spiro[4.5]decane hydrochloride is1S/C9H17N.ClH/c1-2-6-9(5-1)7-3-4-8-10-9;/h10H,1-8H2;1H
. Its canonical SMILES structure is C1CCC2(C1)CCCCN2.Cl
. Physical And Chemical Properties Analysis
6-Aza-spiro[4.5]decane hydrochloride has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . The topological polar surface area is 12 Ų . The compound has a complexity of 114 .Scientific Research Applications
Synthesis and Chemical Applications
- Construction of Spiro Skeletons : 6-Aza-spiro[4.5]decane hydrochloride has been used in the construction of 6-aza/oxa-spiro[4.5]decane skeletons, demonstrating its utility in complex organic synthesis. This was exemplified in the formal synthesis of biologically active marine alkaloid halichlorine (Zhu et al., 2015).
- One-Pot Synthesis : The compound plays a role in one-pot synthesis methods, like the formation of 3-aza-6,10-diaryl-2-oxa-spiro[4.5]decane-1,4,8-trione under ultrasound irradiation, offering advantages such as simple procedures and higher yields (Li et al., 2010).
- Characterization and Synthesis Techniques : Research on N-acetyl-1-oxa-4-aza-spiro-4,5-decane emphasizes the importance of 6-Aza-spiro[4.5]decane hydrochloride in developing synthesis and characterization methods for related compounds (Fei, 2008).
Applications in Biological and Pharmacological Research
- Anticonvulsant Properties : Several studies have explored the anticonvulsant properties of derivatives of 6-Aza-spiro[4.5]decane, indicating its potential in developing new therapeutic agents (Obniska, 2004; 2005; 2006).
- Structural Motifs in Natural Products : The spiroacetals, including 1,6,9-Tri-oxaspiro[4.5]decanes derived from 6-Aza-spiro[4.5]decane hydrochloride, are central to many natural products with biological activity, such as antibiotics and anticancer agents (Cuny, 2020).
Development of Synthetic Strategies
- Advancements in Synthetic Chemistry : Research has focused on developing efficient synthetic strategies for the spiro[4.5]decane structure, which is integral to many biofunctional molecules. These strategies involve cycloaddition and cascade reactions, crucial for synthesizing complex molecules (Huang et al., 2017).
- Dearomatization Reactions : The compound's utility extends to specialized synthetic processes like dearomatization reactions, playing a critical role in forming spiro[4.5]decanes (Dong et al., 2020).
Exploration of Novel Chemical Structures
- Novel Spiro Systems : Research on derivatives like 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide shows the compound's role in exploring new spiro systems with potential applications in various fields (Palchikov et al., 2018).
Future Directions
Mechanism of Action
Target of Action
6-Aza-spiro[4.5]decane hydrochloride is a structurally related natural alkaloid isolated from different marine organisms . It bears a unique structure and potentially valuable biological activity that have prompted strong synthetic interest
Result of Action
6-Aza-spiro[4.5]decane hydrochloride demonstrates a wide range of biological effects
properties
IUPAC Name |
6-azaspiro[4.5]decane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-6-9(5-1)7-3-4-8-10-9;/h10H,1-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHAMYSKXHWQAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCCCN2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aza-spiro[4.5]decane hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.